molecular formula C18H16O3 B139995 Trijuganone B CAS No. 126979-84-8

Trijuganone B

Cat. No.: B139995
CAS No.: 126979-84-8
M. Wt: 280.3 g/mol
InChI Key: AZIUYJPOBCMPON-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trijuganone B can be synthesized through various chemical reactions involving the modification of its phenanthrenequinone structure. The synthetic routes often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, particularly the roots of Salvia miltiorrhiza f. alba . The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Trijuganone B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Trijuganone B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

Biology:

Medicine:

Industry:

  • Used in the development of pharmaceuticals and natural product-based therapies.
  • Employed in the quality control of herbal medicines.

Mechanism of Action

The mechanism of action of Trijuganone B involves its interaction with specific molecular targets and pathways . The compound exerts its effects through the following mechanisms:

    Antiproliferative Activity: this compound inhibits the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis.

    Apoptosis Induction: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.

    Anti-inflammatory and Antioxidant Effects: this compound modulates inflammatory pathways and reduces oxidative stress, contributing to its therapeutic potential.

Comparison with Similar Compounds

Trijuganone B is structurally similar to other tanshinones, a group of abietane-type norditerpenoid quinones isolated from Salvia miltiorrhiza . Some of the similar compounds include:

    Tanshinone IIA: Known for its anticancer and cardiovascular protective effects.

    Cryptotanshinone: Exhibits antibacterial, antioxidant, and anti-inflammatory activities.

    15,16-Dihydrotanshinone I: Studied for its potential therapeutic applications in cancer and cardiovascular diseases.

Uniqueness of this compound:

Properties

IUPAC Name

1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUYJPOBCMPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925751
Record name 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126979-84-8
Record name 1,2,15,16-Tetrahydrotanshiquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126979848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Trijuganone B in differentiating the quality of Salvia miltiorrhiza (Danshen) samples?

A1: this compound, along with Cryptotanshinone and 15,16-dihydrotanshinone I, was identified as a potential marker for distinguishing Salvia miltiorrhiza samples based on different processing methods []. The study found that processing methods significantly impacted the chemical composition of Danshen samples, leading to variations in the content of bioactive compounds like this compound. This, in turn, influenced the overall quality and potential therapeutic effects of the samples.

Q2: Can you describe a method for isolating this compound from Salvia miltiorrhiza?

A2: One effective method combines silica gel chromatography with High-Speed Counter-Current Chromatography (HSCCC) []. Initially, a crude extract of Salvia miltiorrhiza undergoes silica gel chromatography to separate it into fractions. The fraction containing this compound is then further purified using HSCCC with a specific solvent system (petroleum ether-methanol-water). This technique successfully isolates this compound with high purity (>96%), confirmed by HPLC analysis.

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